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molecular formula C14H15ClNO3P B8603518 N-benzyl alpha-amino rho-chlorobenzylphosphonic acid

N-benzyl alpha-amino rho-chlorobenzylphosphonic acid

Cat. No. B8603518
M. Wt: 311.70 g/mol
InChI Key: URHPWORLJYZZLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04235809

Procedure details

A mixture of the imine of ρ-chlorobenzaldehyde and benzylamine (44 g) and phosphorous acid (15.7 g) was heated with stirring. The mixture became liquid and homogeneous at 75°-80° and at 100°-115° reaction commenced raising the temperature to 140°-150°. Upon cooling the reaction mass set to a glass which was dissolved in aqueous sodium carbonate solution. Addition of hydrochloric acid precipitated a white solid which upon drying yielded N-benzyl α-amino ρ-chlorobenzylphosphonic acid, mp 226°-30°, 52 g. ##STR30##
[Compound]
Name
imine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.[CH2:10]([NH2:17])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[P:18]([OH:21])([OH:20])[OH:19].Cl>C(=O)([O-])[O-].[Na+].[Na+]>[CH2:10]([NH:17][CH:6]([P:18](=[O:19])([OH:21])[OH:20])[C:5]1[CH:8]=[CH:9][C:2]([Cl:1])=[CH:3][CH:4]=1)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:4.5.6|

Inputs

Step One
Name
imine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=O)C=C1
Name
Quantity
44 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
15.7 g
Type
reactant
Smiles
P(O)(O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
CUSTOM
Type
CUSTOM
Details
homogeneous at 75°-80° and at 100°-115° reaction
TEMPERATURE
Type
TEMPERATURE
Details
commenced raising the temperature to 140°-150°
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling the reaction mass
CUSTOM
Type
CUSTOM
Details
precipitated a white solid which
CUSTOM
Type
CUSTOM
Details
upon drying

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC(C1=CC=C(C=C1)Cl)P(O)(O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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